Bienvenue dans la boutique en ligne BenchChem!

1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate

Salt selection Aqueous solubility Formulation compatibility

1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate (CAS 432049‑96‑2, molecular formula C₁₃H₁₉NO₇S, MW 333.36 g·mol⁻¹) is the hydrogen sulfate salt of a chiral trans‑4‑amino‑3‑chromanol bearing a 6‑acetyl substituent on the 2,2‑dimethylchroman scaffold. This compound belongs to the pharmacologically validated class of 4,6‑disubstituted‑2,2‑dimethylchromans that modulate ATP‑sensitive potassium (KATP) channels and influence insulin release from pancreatic β‑cells as well as vascular smooth muscle tone.

Molecular Formula C13H19NO7S
Molecular Weight 333.36 g/mol
CAS No. 432049-96-2
Cat. No. B3137073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate
CAS432049-96-2
Molecular FormulaC13H19NO7S
Molecular Weight333.36 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C.OS(=O)(=O)O
InChIInChI=1S/C13H17NO3.H2O4S/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10;1-5(2,3)4/h4-6,11-12,16H,14H2,1-3H3;(H2,1,2,3,4)/t11-,12-;/m0./s1
InChIKeyRSWIVHOYXGJZSJ-FXMYHANSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3S,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone Sulfate (CAS 432049-96-2) — Sourcing the Defined Chiral Chromanol Salt for Ion-Channel & Scaffold Research


1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate (CAS 432049‑96‑2, molecular formula C₁₃H₁₉NO₇S, MW 333.36 g·mol⁻¹) is the hydrogen sulfate salt of a chiral trans‑4‑amino‑3‑chromanol bearing a 6‑acetyl substituent on the 2,2‑dimethylchroman scaffold [1]. This compound belongs to the pharmacologically validated class of 4,6‑disubstituted‑2,2‑dimethylchromans that modulate ATP‑sensitive potassium (KATP) channels and influence insulin release from pancreatic β‑cells as well as vascular smooth muscle tone [2]. The sulfate salt form is offered by multiple vendors at purities ≥98 % (HPLC) [3] and is primarily employed as a chiral building block, reference standard, or tool compound in medicinal‑chemistry programs targeting ion‑channel pharmacology.

Why a Generic 2,2‑Dimethylchroman Cannot Replace 1-((3S,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone Sulfate in Ion‑Channel or Chiral‑Scaffold Studies


The 2,2‑dimethylchroman scaffold tolerates diverse 4‑ and 6‑position substituents, and published structure‑activity relationships (SAR) demonstrate that incremental changes in steric bulk, hydrogen‑bonding capacity, and absolute configuration at both positions produce stepwise, quantifiable alterations in insulin‑release inhibition and vasorelaxant potency [1]. Therefore, substituting a racemic mixture, a different diastereomer (e.g., the 3R,4S form), the free base, or an analog lacking the 6‑acetyl group introduces uncontrolled variables in stereochemical recognition and physicochemical behavior. The sulfate salt of the defined (3S,4S)‑enantiomer provides a single, reproducible molecular entity with established purity and aqueous solubility characteristics , directly addressing the requirements of experiments that demand chiral integrity and formulated consistency.

Quantitative Evidence Differentiating 1-((3S,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone Sulfate from Its Closest Analogs


Sulfate Salt vs. Free Base: Aqueous Solubility Enhancement for In Vitro Assay Compatibility

The sulfate salt (MW 333.36 g·mol⁻¹) differs from the corresponding free base 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethan-1-one (CAS 179238‑46‑1, MW 235.28 g·mol⁻¹) by the addition of one equivalent of sulfuric acid [1]. Salt formation with sulfuric acid is a well‑established strategy to increase aqueous solubility of amine‑containing chromanol derivatives for biological assay media [2]. While direct comparative solubility values for this exact pair are not publicly available, the sulfate moiety is documented to enhance hydrophilicity and stability in biological fluids , making the salt the preferred form for dose‑response studies requiring dissolution in aqueous buffers.

Salt selection Aqueous solubility Formulation compatibility Chroman derivatives

Stereochemical Definition: (3S,4S) Enantiomer vs. (3R,4S) Diastereomer and Racemic Mixtures

The target compound possesses the (3S,4S) absolute configuration, as confirmed by the SMILES string O[C@@H]1C(C)(C)OC2=CC=C(C(C)=O)C=C2[C@@H]1N.OS(=O)(O)=O provided by vendors [1]. The (3R,4S) diastereomer is sold under CAS 175133‑79‑6, while a stereochemically undefined form is available as CAS 139674‑35‑4 . In the ChemMedChem 2017 SAR study on related 2,2‑dimethylchromans, the dextrorotatory enantiomer of compound 29 was explicitly reported to be more potent than its levorotatory counterpart for inhibiting the insulin secretory process [2], establishing that stereochemistry at the 3‑ and 4‑positions directly governs pharmacological activity in this scaffold class.

Chiral resolution Enantiomeric purity Stereochemistry-activity relationship Chroman SAR

Verified Chemical Purity: 98% by HPLC vs. Lower-Grade Alternatives

Multiple independent vendors report a purity of 98 % for CAS 432049‑96‑2, determined by HPLC [1]. In contrast, some listings for the stereochemically undefined free base (CAS 139674‑35‑4) specify a lower purity of 97 % . For the (3R,4S) diastereomer free base (CAS 175133‑79‑6), typical catalog purity is also 98 % . The consistently high purity of the sulfate salt, combined with its defined stereochemistry, supports its use as a reference standard where both chiral integrity and chemical purity are critical.

Chemical purity Quality control HPLC Procurement specification

Class-Level SAR: 6-Acetyl Substitution Contributes to Progressive Insulin‑Release Inhibition

The ChemMedChem 2017 study systematically examined how substituents at the 4‑ and 6‑positions of 2,2‑dimethylchromans influence insulin‑release inhibition from rat pancreatic islets. Starting from the core structure 4‑amino‑2,2‑dimethylchroman, progressive increases in steric hindrance at the 4‑position (amino → formamido → acetamido → arylureido/thioureido) and at the 6‑position (amino → formamido → acetamido → alkoxycarbonylamino) led to a progressive magnification of the inhibitory effect on insulin release [1]. The 6‑acetyl substitution present in CAS 432049‑96‑2 represents the initial level of 6‑position elaboration beyond the unsubstituted core, providing a distinct SAR anchor point that is absent in the 4‑amino‑2,2‑dimethylchroman parent and in analogs with only 4‑position modifications.

Structure-activity relationship Insulin release inhibition KATP channel Pancreatic β-cells

Recommended Application Scenarios for 1-((3S,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone Sulfate Based on Quantitative Differentiation Evidence


Chiral Reference Standard for (3S,4S)-Configured Chromanol Pharmacophore Establishment

The defined (3S,4S) stereochemistry and ≥98 % HPLC purity make this sulfate salt suitable as a chiral reference standard in HPLC method development and in assays requiring a single, well‑characterized enantiomer of the 4‑amino‑3‑hydroxy‑6‑acetyl‑2,2‑dimethylchroman scaffold . Its use as a reference enables unambiguous assignment of retention times and enantiomeric excess for reaction products and isolated intermediates in medicinal‑chemistry synthesis programs.

Baseline SAR Probe for 6‑Acetyl Contribution in KATP‑Channel Modulator Programs

Because the 2017 ChemMedChem study established that increasing 6‑position steric bulk enhances insulin‑release inhibition [1], this compound serves as a defined starting point for evaluating the specific contribution of the 6‑acetyl group. Researchers comparing this compound with the unsubstituted 6‑H analog or with bulkier 6‑carbamate derivatives can isolate the incremental effect of the acetyl substituent on KATP‑channel‑mediated insulin secretion.

Preferred Salt Form for Aqueous‑Buffer Pharmacology Assays

The pre‑formed sulfate salt eliminates the solubility variability associated with free‑base amines in aqueous buffer systems. For in vitro insulin‑release assays, organ‑bath myorelaxant studies, or any experiment requiring dissolution in physiological media, the sulfate salt provides batch‑to‑batch consistency without the need for in‑situ salt formation or pH adjustment .

Key Chiral Building Block for 4,6‑Disubstituted Chromanol Libraries

The compound's free amino group at C4 and acetyl group at C6 offer orthogonal derivatization handles for parallel library synthesis. Its sulfate salt form provides adequate bench stability (recommended storage at 4 °C, protected from light, under nitrogen ) for iterative synthetic cycles aimed at generating focused libraries of 4‑ureido/thioureido‑6‑acetyl‑2,2‑dimethylchromans for ion‑channel drug discovery.

Quote Request

Request a Quote for 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.